molecular formula C10H8N4O2 B611307 Tetrazine-Acid CAS No. 1380500-92-4

Tetrazine-Acid

Cat. No. B611307
M. Wt: 216.2
InChI Key: SLJKKTFIAUAYGR-UHFFFAOYSA-N
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Description

Tetrazine-Acid, also known as 4-(1,2,4,5-Tetrazin-3-yl)benzeneacetic acid, is a compound with the molecular formula C10H8N4O2 . It belongs to a special class of heterocyclic compounds and is a building block in the design of biologically important organic molecules . Tetrazine-Acid demonstrates exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile . The chemical stability of tetrazines is substantially lower compared to methyltetrazines, thus requiring more careful selection of reagents and conditions for chemical transformation .


Synthesis Analysis

The synthesis of tetrazines can be achieved through various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method . Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Molecular Structure Analysis

The molecular weight of Tetrazine-Acid is 216.20 g/mol . The InChI string representation of its structure is InChI=1S/C10H8N4O2/c15-9(16)5-7-1-3-8(4-2-7)10-13-11-6-12-14-10/h1-4,6H,5H2,(H,15,16) . The Canonical SMILES representation is C1=CC(=CC=C1CC(=O)O)C2=NN=CN=N2 .


Chemical Reactions Analysis

Tetrazine bioorthogonal reaction refers to inverse electron-demand Diels–Alder chemical reaction between tetrazine derivatives and various dienophiles . This technique was reported by two groups in 2008 independently .


Physical And Chemical Properties Analysis

Tetrazine-Acid has a molecular weight of 216.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of Tetrazine-Acid is 216.06472551 g/mol . The Topological Polar Surface Area is 88.9 Ų . It has a Heavy Atom Count of 16 .

Scientific Research Applications

  • Chemical Biology

    • Tetrazine-based bioorthogonal reactions are essential in chemical biology applications, including cellular labeling, live-cell imaging, diagnosis, drug release, and oncotherapy .
    • They are known for their tunable rapid reaction kinetics and unique fluorogenic characteristics .
  • Bioorthogonal Chemistry

    • Tetrazines are widely employed reagents in bioorthogonal chemistry .
    • They react readily with strained alkenes in inverse electron demand Diels–Alder reactions, allowing for selective labeling of biomacromolecules .
  • Medicinal Chemistry

    • Tetrazine derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
    • They are building blocks and have provided a new dimension to the design of biologically important organic molecules .
  • Heterogeneous Catalysis

    • Tetrazines have great practical applications such as heterogeneous catalysis .
    • The absence of weak bonds except for the aromatic group and the C=N linkages provides tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) .
  • Photocatalysis

    • Tetrazines are also used in photocatalysis .
    • Their high chemical stability and rich nitrogen content make them suitable for this application .
  • Biomedical Imaging

    • Rapid tetrazine cycloadditions allow modular labeling of small molecules with the most commonly used positron emission tomography isotope, 18F .
    • This reaction has been applied directly in vivo for the pre-targeted imaging of solid tumors .
  • Click Chemistry

    • The structural scaffolds of tetrazines facilitate the development of click chemistry .
    • They have expanded applications in the bio-orthogonal field , materials chemistry and biomedical field , organometallic chemistry, and dyes .
  • Materials Chemistry

    • Tetrazines are used in materials chemistry .
    • Their high chemical stability and rich nitrogen content make them suitable for this application .
  • Organometallic Chemistry

    • Tetrazines are also used in organometallic chemistry .
    • Their high chemical stability and rich nitrogen content make them suitable for this application .
  • Dyes

    • Tetrazines are used in the production of dyes .
    • Their high chemical stability and rich nitrogen content make them suitable for this application .
  • Separation and Storage

    • Tetrazines have great practical applications such as separation and storage .
    • The absence of weak bonds except for the aromatic group and the C=N linkages provides tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .
  • Energy-related Functions

    • Tetrazines are also used in energy-related functions .
    • Their high chemical stability and rich nitrogen content make them suitable for this application .
  • Electrophilic Addition

    • Tetrazines undergo a variety of organic transformations, including electrophilic addition .
    • This process involves the addition of an electrophile, an electron-seeking species, to a nucleophile, an electron-rich species .
  • Coupling

    • Tetrazines can also undergo coupling reactions .
    • These are reactions where two reactants form a larger product, often with the elimination of a small molecule such as water .
  • Nucleophilic Displacement

    • Tetrazines can undergo nucleophilic displacement reactions .
    • This is a type of substitution reaction where a nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group .
  • Intramolecular Cyclization

    • Tetrazines can undergo intramolecular cyclization .
    • This is a reaction that results in the formation of a cyclic structure .
  • Investigations in Chemical Biology

    • The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
    • This involves the use of chemical techniques, tools, and methods to the study of biological systems .
  • Synthesis of Various Heterocyclic Compounds

    • In the last few decades, the research on the synthesis of various heterocyclic compounds has been centered to evaluate their biological activity and the related medicinal applications .
    • Among these N-heterocyclic compounds, triazines and tetrazines are very common and significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules .

Safety And Hazards

Tetrazine-Acid is classified as a self-reactive chemical . The hazard statement for Tetrazine-Acid is that heating may cause a fire . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . It should be disposed of in an approved waste disposal plant .

Future Directions

Tetrazine bioorthogonal reactions are particularly important and have increasing applications in various fields owing to their unique properties of easily controlled fluorescence or radiation off-on mechanism . This greatly facilitates the tracking of real signals without being disturbed by background . Future research directions include the development of new synthetic routes that provide easy access to substituted tetrazines with different reactivities . This would eliminate the classical solution-phase problems of mixtures of symmetrical and unsymmetrical tetrazines, with only a single final purification step required . This paves the way for the rapid synthesis of s-tetrazines with various applications in bioorthogonal chemistry and beyond .

properties

IUPAC Name

2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c15-9(16)5-7-1-3-8(4-2-7)10-13-11-6-12-14-10/h1-4,6H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJKKTFIAUAYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=NN=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrazine-Acid

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